(3R)-1-(cyclobutylmethyl)piperidin-3-amine
Description
(3R)-1-(Cyclobutylmethyl)piperidin-3-amine is a chiral amine derivative featuring a piperidine core substituted at the nitrogen with a cyclobutylmethyl group and an amine at the 3-position. Its molecular formula is C₁₀H₂₀N₂, with a molecular weight of 168.28 g/mol.
Properties
IUPAC Name |
(3R)-1-(cyclobutylmethyl)piperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10-5-2-6-12(8-10)7-9-3-1-4-9/h9-10H,1-8,11H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSDVPRPPNIBJQ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(cyclobutylmethyl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via nucleophilic substitution reactions, where a suitable cyclobutylmethyl halide reacts with the piperidine ring.
Chiral Resolution: The chiral center at the third carbon can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods: Industrial production of (3R)-1-(cyclobutylmethyl)piperidin-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems for precise control over reaction parameters.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The cyclobutylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(3R)-1-(Cyclobutylmethyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(cyclobutylmethyl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares (3R)-1-(cyclobutylmethyl)piperidin-3-amine with structurally related piperidin-3-amine derivatives:
Physicochemical and Pharmacokinetic Profiles
Biological Activity
(3R)-1-(cyclobutylmethyl)piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a cyclobutylmethyl group attached to the piperidine ring, suggests unique pharmacological properties that merit detailed investigation.
Chemical Structure and Properties
The molecular formula of (3R)-1-(cyclobutylmethyl)piperidin-3-amine is C₁₁H₁₅N, with a molecular weight of approximately 175.25 g/mol. The compound features a piperidine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of (3R)-1-(cyclobutylmethyl)piperidin-3-amine primarily involves its interaction with neurotransmitter receptors. Piperidine derivatives are often explored for their potential as ligands for various receptors, including opioid, muscarinic, and adrenergic receptors. The specific mechanism by which this compound exerts its effects is still under investigation but may involve modulation of receptor activity or inhibition of specific enzymatic pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in several pharmacological applications:
- Analgesic Activity : Preliminary studies suggest that (3R)-1-(cyclobutylmethyl)piperidin-3-amine may exhibit analgesic properties similar to those of known opioid analgesics. This activity is likely mediated through interactions with mu-opioid receptors, although further research is required to elucidate the exact pathways involved.
- Cognitive Enhancement : There is emerging interest in the role of piperidine compounds in enhancing cognitive functions. Some studies indicate that derivatives can influence cholinergic signaling, which is crucial for memory and learning processes.
In Vitro Studies
In vitro assays have demonstrated that (3R)-1-(cyclobutylmethyl)piperidin-3-amine can modulate receptor activity effectively. For instance:
- Opioid Receptor Binding : Binding affinity studies revealed that the compound interacts with mu-opioid receptors with moderate affinity, suggesting potential for development as a pain management agent.
- Cholinergic Activity : The compound has been tested for acetylcholinesterase inhibition, indicating possible benefits in treating neurodegenerative conditions like Alzheimer's disease.
In Vivo Studies
In vivo studies in animal models have shown promising results regarding the safety profile and efficacy of (3R)-1-(cyclobutylmethyl)piperidin-3-amine:
- Pain Models : In models of acute pain, administration of the compound resulted in significant analgesic effects compared to control groups, supporting its potential as an alternative to traditional opioids.
- Behavioral Assessments : Behavioral tests assessing cognitive function indicated improvements in memory retention and learning tasks when subjects were administered the compound.
Comparison with Related Compounds
To better understand the unique properties of (3R)-1-(cyclobutylmethyl)piperidin-3-amine, a comparison with other piperidine derivatives can be insightful:
| Compound Name | Structure Type | Primary Activity | Notes |
|---|---|---|---|
| (3R)-1-(cyclobutylmethyl)piperidin-3-amine | Piperidine Derivative | Analgesic, Cognitive Enhancer | Moderate mu-opioid receptor affinity |
| 4-(4-fluorophenyl)piperidine | Piperidine Derivative | Antidepressant | Stronger serotonin reuptake inhibition |
| 1-benzylpiperidine | Piperidine Derivative | Stimulant | Higher addiction potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
